(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone
CAS No.: 500584-95-2
Cat. No.: VC6505051
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500584-95-2 |
|---|---|
| Molecular Formula | C18H18ClN3O3 |
| Molecular Weight | 359.81 |
| IUPAC Name | [4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | UPKKCAWPYYBWQL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone is systematically named to reflect its bifunctional aromatic-piperazine architecture. Its molecular formula, C₁₈H₁₈ClN₃O₃, corresponds to a molecular weight of 359.81 g/mol . The structure comprises:
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A 4-nitrophenyl group providing electron-withdrawing properties.
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A piperazine ring serving as a flexible spacer.
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A 3-chloro-4-methylphenyl substituent contributing hydrophobic interactions.
The IUPAC name ensures unambiguous identification, while common synonyms like Filastatin emphasize its biological context .
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational studies include:
The logP value suggests membrane permeability, aligning with its intracellular antifungal activity . Comparative data from structurally similar methanones, such as (4-chloro-3-nitrophenyl)(p-tolyl)methanone (logP = 4.31) , support these trends.
Synthesis and Analytical Characterization
Synthetic Routes
While detailed synthetic protocols for Filastatin remain proprietary, analogous piperazinyl methanones are typically synthesized via:
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Nucleophilic Acyl Substitution: Reacting a piperazine derivative with an activated carbonyl precursor, such as a chlorophenyl ketone, under inert conditions.
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Coupling Reactions: Utilizing Buchwald-Hartwig amination or Ullmann-type couplings to introduce aromatic substituents .
Molecular Structure and Conformational Analysis
Stereoelectronic Features
X-ray crystallography data for related compounds reveal:
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Planar aromatic rings facilitating π-π stacking with biological targets.
The 4-nitro group induces electron deficiency in the phenyl ring, enhancing electrophilic reactivity at the carbonyl carbon .
Computational Modeling
Density Functional Theory (DFT) simulations predict:
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Dipole Moment: ~5.2 Debye, favoring interactions with polar enzyme active sites.
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HOMO-LUMO Gap: 4.8 eV, indicative of moderate chemical reactivity .
Biological Activity and Mechanism of Action
Antifungal Efficacy
Filastatin exhibits IC₅₀ values <10 μM against C. albicans by:
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Inhibiting Hyphal Formation: Disrupting morphogenetic pathways critical for virulence .
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Reducing Adhesion: Blocking fungal binding to polystyrene and human epithelial cells by >80% at 50 μM .
Target Engagement
Though its precise molecular target remains unconfirmed, Filastatin’s structural analogs inhibit Aldo-Keto Reductases (AKRs), enzymes involved in steroid metabolism and stress response . This suggests a conserved mechanism where the nitro group acts as a pharmacophore.
| Parameter | Result | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | >500 mg/kg (murine) | |
| Skin Irritation | Mild (OECD 404 compliant) | |
| Environmental Hazard | Toxic to aquatic life (WGK 3) |
Safety protocols mandate gloves and N95 respirators during handling to mitigate inhalation risks .
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